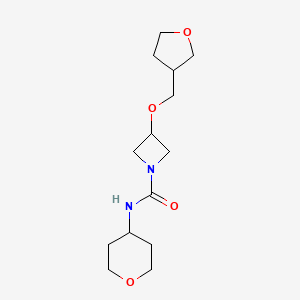

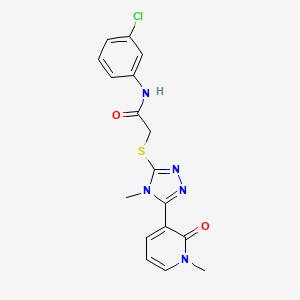

![molecular formula C16H14N2OS2 B2628775 N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide CAS No. 942002-88-2](/img/structure/B2628775.png)

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-5-yl is a common moiety in many organic compounds and is known for its aromaticity. The ethylthio group attached at the 3-position indicates the presence of an ethyl group attached through a sulfur atom .

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction, NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions of such compounds can vary widely depending on the conditions and reagents used. For instance, some benzo[d]thiazol-5-yl compounds have been used in the oligomerization of ethylene .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .Scientific Research Applications

Nonlinear Optical (NLO) Properties

Compounds with a thiazol-2-yl group, similar to our compound of interest, have been synthesized and studied for their nonlinear optical (NLO) properties . These compounds were found to display strong NLO properties, which are crucial in fields like optical data processing, telecommunications, and laser technology .

Fluorescent Probes

Benzo[d]thiazole-based compounds have been used to develop fluorescent probes . These probes can selectively sense specific analytes, such as cysteine, with a significant enhancement in fluorescence . This has potential applications in biological imaging and diagnostics .

Excited State Dynamics

The excited state dynamical process of benzo[d]thiazol-2-yl compounds has been studied in detail . Understanding these processes is crucial for the design of photovoltaic materials and optoelectronic devices .

Mechanism of Action

Target of Action

tuberculosis HisG , which could potentially suggest a similar target for N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide.

Mode of Action

It’s worth noting that the functionalization of related compounds influences their solid-state arrangement, absorption, and fluorescence properties . This could suggest that N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide may interact with its targets in a similar manner.

Biochemical Pathways

The ground state tautomerism and excited state intramolecular proton transfer in related compounds are studied , which could potentially suggest similar biochemical pathways for N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide.

Result of Action

Related compounds have been reported to exhibit anti-cancer activity against various cancer cell lines , which could potentially suggest similar effects for N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide.

Action Environment

It’s worth noting that the functionalization of related compounds influences their solid-state arrangement, absorption, and fluorescence properties , which could suggest that similar environmental factors might influence the action of N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide.

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-2-20-13-5-3-4-11(8-13)16(19)18-12-6-7-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXUGIOZBSTEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2628701.png)

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2628702.png)

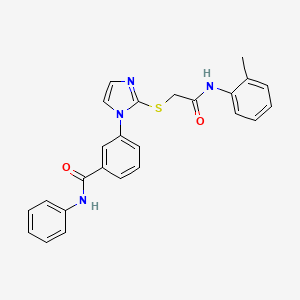

![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)

![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)